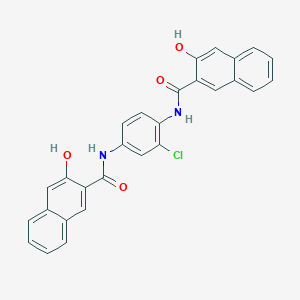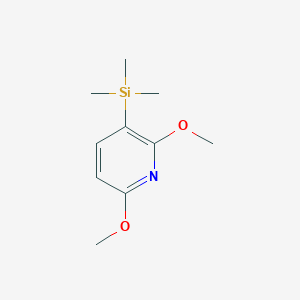
Neu5Gc alpha(2-6)Gal beta MP Glykosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Neu5Gc alpha(2-6)Gal beta MP Glycoside involves a highly regio- and stereospecific enzymatic α (2,6)-sialylation reaction . Sialic acid aldolase-catalyzed reactions can be a general and highly efficient approach for chemoenzymatic synthesis of a diverse array of Neu5Gc and derivatives from the corresponding N -glycolylmannosamine (ManNGc) and derivatives .Molecular Structure Analysis
Neu5Gc alpha (2-6)Gal beta MP Glycoside is a synthetic molecule composed of three key components: Neu5Gc (N-glycolylneuraminic acid), a type of sialic acid, a sugar molecule found on the surface of many cells. The molecule has a molecular formula of C24H35NO16 and a molecular weight of 593.54 .Chemical Reactions Analysis
Sialic acid aldolase-catalyzed reactions can be a general and highly efficient approach for chemoenzymatic synthesis of a diverse array of Neu5Gc and derivatives from the corresponding N -glycolylmannosamine (ManNGc) and derivatives .Physical And Chemical Properties Analysis
Neu5Gc alpha (2-6)Gal beta MP Glycoside is a synthetic molecule composed of three key components: Neu5Gc (N-glycolylneuraminic acid), a type of sialic acid, a sugar molecule found on the surface of many cells. The molecule has a molecular formula of C24H35NO16 and a molecular weight of 593.54 .Wirkmechanismus
The mechanism of action of Neu5Gc alpha(2-6)Gal beta MP glycoside is not fully understood. However, it is believed that the molecule acts as an inhibitor of tumor growth by binding to certain proteins and enzymes that are involved in the growth and spread of cancer cells. Additionally, it is believed to interact with certain receptors in the immune system, which may be involved in the regulation of the immune response.
Biochemical and Physiological Effects
Neu5Gc alpha(2-6)Gal beta MP glycoside has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to reduce the spread of cancer cells in vivo. Additionally, it has been shown to modulate the immune response by interacting with certain receptors in the immune system. It has also been shown to have a protective effect against oxidative stress and to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Neu5Gc alpha(2-6)Gal beta MP glycoside in laboratory experiments include its ability to be synthesized in a variety of methods, its potential to be used as a biomarker in cancer research, and its potential to be used as a therapeutic agent in the treatment of various diseases. However, there are some limitations to using this molecule in laboratory experiments. These include the potential for the molecule to degrade over time, the potential for the molecule to be toxic in high concentrations, and the potential for the molecule to interact with other molecules in the system.
Zukünftige Richtungen
There are a number of future directions for research on Neu5Gc alpha(2-6)Gal beta MP glycoside. These include further research into the molecular mechanisms of action and the potential for the molecule to be used as a therapeutic agent in the treatment of various diseases. Additionally, further research is needed to investigate the potential for the molecule to be used as a biomarker in cancer research and the potential for the molecule to be used as a protective agent against oxidative stress and inflammation. Finally, further research is needed to investigate the potential for the molecule to be used as a diagnostic tool in the detection of various diseases.
Synthesemethoden
Neu5Gc alpha(2-6)Gal beta MP glycoside can be synthesized through three different methods. The first method is an enzymatic reaction, which involves the use of a glycosyltransferase enzyme to catalyze the transfer of a sugar unit from a donor molecule to an acceptor molecule. The second method is a chemical reaction, which involves the use of a chemical reagent to catalyze the reaction. The third method is a biosynthetic reaction, which involves the use of a bacterial or yeast cell to produce the molecule.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Neu5Gc alpha(2-6)Gal beta MP Glykosid: wird in der Krebsforschung eingesetzt, da es auf menschlichen Krebszellen vorhanden ist, obwohl Menschen nicht in der Lage sind, es zu synthetisieren . Diese Verbindung hilft bei der Untersuchung von Tumorzelloberflächen und der Immunantwort auf diese nicht-humanen Sialinsäuren, die diätetisch sein können . Das Verständnis dieser Interaktion ist entscheidend für die Entwicklung von Krebsimmuntherapien.
Immunologie
In immunologischen Studien spielt Neu5Gc eine wichtige Rolle bei der Immunerkennung und Autoimmunität. Forscher verwenden dieses Glykosid, um zu untersuchen, wie das Immunsystem veränderte Zelloberflächen erkennt, insbesondere im Zusammenhang mit der Xenotransplantation, bei der tierisches Gewebe in Menschen transplantiert wird .
Entwicklungsbiologie
Die Rolle von Sialinsäuren in der Entwicklung wird mit This compound untersucht. Es ist an Zell-Zell-Interaktionen beteiligt, die für Entwicklungsprozesse entscheidend sind. Wissenschaftler untersuchen, wie Veränderungen der Sialinsäureexpression die Embryonalentwicklung und die Zelldifferenzierung beeinflussen .
Neurobiologie
Diese Verbindung ist auch in der Neurobiologie relevant. Sialinsäuren sind im Gehirn für die neuronale Funktion und kognitive Prozesse wichtig. Neu5Gc-Derivate werden verwendet, um neuronale Zellinteraktionen, die Gehirnentwicklung und die potenzielle Behandlung neurodegenerativer Erkrankungen zu untersuchen .
Infektionskrankheiten
This compound: hilft bei der Erforschung von pathogenen Bakterien, die Sialinsäuren ausnutzen, um dem Immunsystem zu entkommen. Durch das Verständnis dieser Mechanismen können neue Strategien entwickelt werden, um bakterielle Infektionen zu bekämpfen und die Krankheitsübertragung zu verhindern .
Glykobiologie
Als synthetisches Glykosid ist es ein wertvolles Werkzeug in der Glykobiologie für die Untersuchung der Struktur und Funktion von Glykokonjugaten. Forscher verwenden es, um die komplexen Interaktionen zwischen Kohlenhydraten und Proteinen auf der Zelloberfläche zu untersuchen, was Auswirkungen auf verschiedene biologische Prozesse und Krankheiten hat.
Eigenschaften
IUPAC Name |
4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12?,13-,14?,16?,17-,18?,19?,20?,21?,22?,24?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQXPAOHAVZJRT-KGQDXXEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

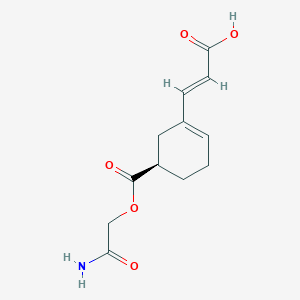
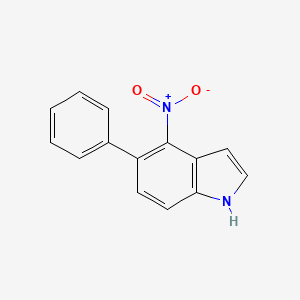
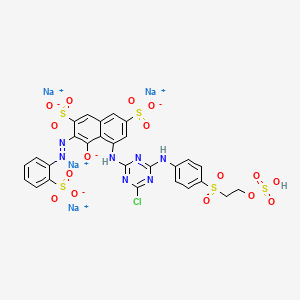

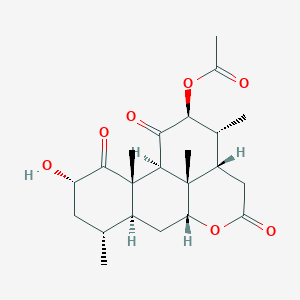
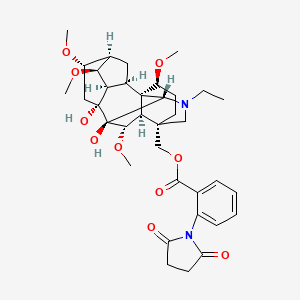
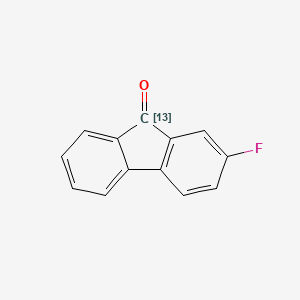
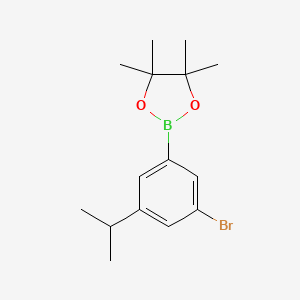
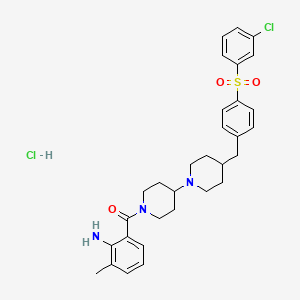

![3-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazole-5-yl]-2-cyanosuccinic acid 4-(2,6-di-tert-butyl-4-methylcyclohexyl) ester](/img/structure/B1494779.png)
